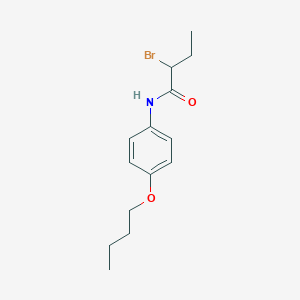
(5-(Thiophène-2-yl)pyridin-3-yl)méthanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés de pyrimidine
Le composé sert de précurseur pour la synthèse de nouveaux dérivés de pyrimidine-2-thiol, de pyrazole et de pyran, qui ont des applications potentielles en chimie médicinale. Ces dérivés sont explorés pour leurs propriétés antioxydantes et anti-inflammatoires .
Activité antifongique
Il est utilisé dans la conception et la synthèse de nouveaux dérivés de 3-(thiophène-2-yl)-1,5-dihydro-2H-pyrrol-2-one avec un groupe hydrazone. Ces molécules sont évaluées pour leur activité antifongique puissante, visant à découvrir de nouveaux traitements contre les infections fongiques .
Synthèse sans oxygène catalysée au cuivre
Le composé est impliqué dans des processus de synthèse sans oxygène catalysés au cuivre. Plus précisément, il est utilisé dans l’oxydation de Csp3-H pour créer des pyridin-2-yl-méthanones, qui sont des intermédiaires importants dans diverses synthèses chimiques .
Développement de sondes fluorescentes
Il est utilisé dans la synthèse de sondes fluorescentes de pyrène-pyridine substituées par di(thiophène-2-yl). Ces sondes présentent des propriétés d’absorption et d’émission de lumière prometteuses et sont utilisées dans des études de fluorescence moléculaire .
Chimie médicinale
Les dérivés du thiophène, comme celui mentionné, sont cruciaux en chimie médicinale pour la création de bibliothèques combinatoires et la recherche de molécules leaders ayant une importance thérapeutique .
Mécanisme D'action
Target of Action
It is known to belong to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds that compete for the same targets.
Analyse Biochimique
Biochemical Properties
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The interaction between (5-(Thiophen-2-yl)pyridin-3-yl)methanamine and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine may interact with other biomolecules such as transporters and receptors, influencing their function and activity.
Cellular Effects
The effects of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. The impact on cellular metabolism may include alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light or heat may lead to gradual degradation and loss of activity. Long-term studies in in vitro and in vivo settings have indicated that (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are observed. Toxicity studies have highlighted the importance of careful dosage control to avoid adverse effects.
Metabolic Pathways
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the biotransformation of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine into different metabolites, which may have distinct biological activities. The compound may also influence the levels of cofactors and other metabolites, affecting overall metabolic flux and homeostasis.
Transport and Distribution
Within cells and tissues, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine is determined by various targeting signals and post-translational modifications . This compound may be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular function. The localization of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine within different subcellular compartments can influence its activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
(5-thiophen-2-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNANIYYCAHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744429 | |
| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-11-3 | |
| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


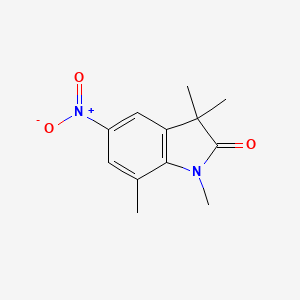
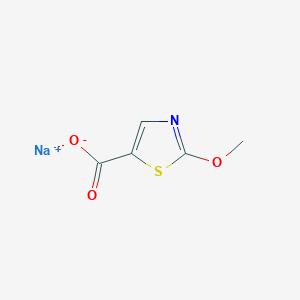

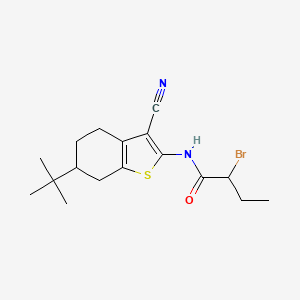
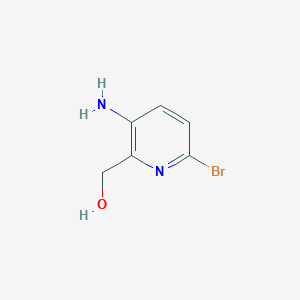
![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)
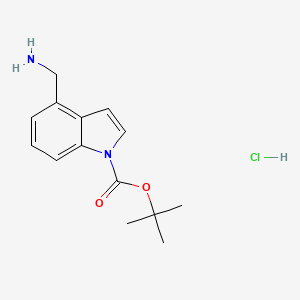
![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)

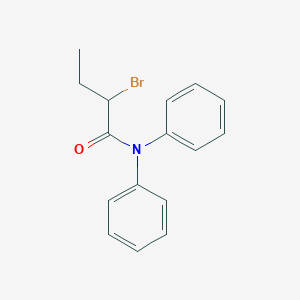
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
